5-ethyl-3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
Description
5-Ethyl-3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a triazinoindole derivative characterized by a fused heterocyclic core structure. This compound features:
- A 5H-[1,2,4]triazino[5,6-b]indole backbone, which combines a triazine ring with an indole system.
- Ethyl substitution at the 5-position of the triazinoindole core.
- Propylsulfanyl (S-propyl) substitution at the 3-position, introducing a sulfur-containing side chain.
Properties
IUPAC Name |
5-ethyl-3-propylsulfanyl-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4S/c1-3-9-19-14-15-13-12(16-17-14)10-7-5-6-8-11(10)18(13)4-2/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBVFRKYQYJISA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3N2CC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-ethyl-3-hydrazino-1,2,4-triazino[5,6-b]indole with propylsulfanyl reagents. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide (DMF), and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted triazinoindoles with various functional groups.
Scientific Research Applications
5-ethyl-3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-ethyl-3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation .
Comparison with Similar Compounds
Structural Comparison
Key structural variations among triazinoindole derivatives include substituents at the 3- and 5-positions, which influence physicochemical and biological properties.
Key Observations :
- Ethyl vs. Propyl substituents (e.g., in ) further increase hydrophobicity.
- Propylsulfanyl vs. Thiol/Other Groups at 3-Position : The propylsulfanyl group introduces a flexible sulfur-containing chain, contrasting with thiol (-SH) or rigid aromatic substituents (e.g., in ). This could modulate redox activity or metal-binding capacity .
Example Syntheses :
- 5-Methyl-3-(methylthio)-5H-triazinoindole: Synthesized via alkylation of 5H-triazinoindole-3-thiol with methyl iodide in DMF, yielding 80–95% purity .
- Compound 3k (Pyridinocycloalkyl Derivative): Synthesized via a ring-fusion strategy using VLX600 as a template, achieving IC₅₀ values of 0.59–1.31 μM against cancer cell lines .
Challenges for 5-Ethyl-3-(propylsulfanyl) Derivative :
- Selective alkylation at the 5-position without side reactions at the 3-position.
- Stability of the propylsulfanyl group under reflux conditions (common in triazinoindole synthesis) .
Physicochemical Properties
Notes:
- The ethyl and propylsulfanyl groups increase molecular weight and lipophilicity compared to methyl derivatives.
- High melting points (>300°C) are consistent across triazinoindoles due to strong intermolecular hydrogen bonding .
Key Findings :
- Iron Chelation: Pyridinocycloalkyl derivatives (e.g., 3k) show potent anticancer activity, likely due to iron depletion in cancer cells .
- Antimicrobial Activity : Thiol/sulfanyl groups enhance activity against Gram-negative bacteria (e.g., E. coli) .
- Anticonvulsant Effects: Halogenated triazinoindoles exhibit efficacy in maximal electroshock (MES) tests, suggesting CNS penetration .
Biological Activity
5-ethyl-3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a synthetic compound that belongs to the class of triazino-indole derivatives. This compound has garnered interest in pharmacological research due to its potential biological activities, including anticancer and enzyme inhibition properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
The molecular formula of this compound is with a molecular weight of 240.29 g/mol. The compound's structure features a triazino ring fused with an indole moiety and a propylsulfanyl group at the 3-position.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazino-indole derivatives. For instance, a series of related compounds demonstrated significant antiproliferative effects against various human cancer cell lines, including colon (Colo320) and lung (Calu-3) cancer cells. The indole-containing derivatives exhibited low micromolar IC50 values, indicating their effectiveness in inhibiting cancer cell growth .
Table 1: Anticancer Activity of Related Indole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Colo320 | < 10 | Induction of apoptosis |
| 5-(indol-5-yl)-3-phenylisoxazole | Calu-3 | < 5 | Caspase activation |
| 1H-indole derivatives | Various | < 15 | Cell cycle arrest |
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its inhibitory effect on carbonic anhydrase (CA) isoforms. A study synthesized various triazino-indole hybrids that showed potent inhibition against human carbonic anhydrase isoforms II and IX. Notably, one derivative exhibited a Ki value of 7.7 nM against hCA II, which was more effective than the standard inhibitor acetazolamide .
Table 2: Inhibition Potency Against Carbonic Anhydrase Isoforms
| Compound | Isoform | Ki (nM) | Comparison |
|---|---|---|---|
| This compound | hCA II | 7.7 | More potent than acetazolamide (Ki = 12.1 nM) |
| Hybrid Compound A | hCA IX | 41.3 | Moderate activity |
| Hybrid Compound B | hCA I | 69.8 | Lower activity |
The mechanism through which this compound exerts its biological effects may involve multiple pathways:
- Apoptosis Induction : The compound has been shown to activate caspases involved in the apoptotic pathway.
- Enzyme Interaction : The structural characteristics allow it to bind effectively to active sites on enzymes like carbonic anhydrase.
Case Studies
Several case studies have documented the efficacy of triazino-indole derivatives in preclinical models:
- Study on Antiproliferative Effects : A recent study evaluated a series of indole derivatives in vitro and found that those with propylsulfanyl substitutions exhibited enhanced antiproliferative activity compared to their unsubstituted counterparts .
- Carbonic Anhydrase Inhibition : Another investigation focused on the synthesis of novel hybrids based on triazino-indoles and their evaluation for CA inhibition demonstrated promising results for compounds similar to this compound .
Q & A
Q. What are the standard synthetic routes for 5-ethyl-3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole?
The compound is synthesized via condensation of isatin derivatives (e.g., 5-bromo- or 5-chloroisatin) with thiosemicarbazide in an aqueous alkaline medium (e.g., potassium carbonate). The intermediate 3-mercapto-5H-triazinoindole undergoes S-alkylation with propyl halides to introduce the propylsulfanyl group. Reaction optimization includes pH control, temperature modulation (60–80°C), and purification via column chromatography . Characterization typically employs NMR, IR spectroscopy, and elemental analysis to confirm structure and purity .
Q. How is the compound characterized structurally and functionally?
Key characterization methods:
- NMR spectroscopy : Assigns proton environments (e.g., ethyl and propylsulfanyl groups) and confirms indole fusion.
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).
- Chromatography : HPLC or TLC ensures purity (>95%) .
Pharmacological screening includes in vitro assays (e.g., antimicrobial or enzyme inhibition) to assess bioactivity .
Advanced Research Questions
Q. How can reaction yields be improved during S-alkylation steps?
Yield optimization strategies:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves regioselectivity .
- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances alkylation efficiency.
- Solvent optimization : Polar aprotic solvents (DMF or DMSO) improve solubility of intermediates .
Q. What methodologies resolve contradictions in reported biological activities (e.g., antimalarial vs. antidepressant effects)?
Contradictions arise due to substituent-dependent activity. For example:
- Antimalarial activity : Linked to trifluoromethyl groups on the triazine ring (inhibition of heme detoxification) .
- Antidepressant effects : Correlate with acetamide side chains modulating serotonin reuptake .
Resolution strategies :- Comparative QSAR : Quantifies substituent contributions to activity.
- Assay standardization : Use of identical cell lines (e.g., HepG2 for cytotoxicity) and IC50 determination protocols .
Q. How is molecular docking used to predict the compound’s pharmacological targets?
Molecular docking employs software (e.g., AutoDock Vina) to simulate binding interactions:
- Target selection : Focus on enzymes like DHFR (dihydrofolate reductase) for antimalarial activity .
- Validation : COMPARE analysis cross-references with known inhibitors (e.g., pyrimethamine) to assess binding affinity .
- Key parameters : Binding energy (< -7 kcal/mol) and hydrogen-bond interactions with active-site residues (e.g., Asp54 in DHFR) .
Q. What strategies mitigate low solubility in pharmacological assays?
- Derivatization : Introduction of hydrophilic groups (e.g., hydroxyl or carboxyl) via post-synthetic modification .
- Formulation : Use of cyclodextrin-based inclusion complexes or nanoemulsions to enhance bioavailability .
- Solvent systems : DMSO-PBS mixtures (≤1% DMSO) maintain compound stability in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
